molecular formula C21H15N3O3 B8471718 3-(1H-Indole-3-yl)-4-(5-methoxy-1H-indole-3-yl)-1H-pyrrole-2,5-dione

3-(1H-Indole-3-yl)-4-(5-methoxy-1H-indole-3-yl)-1H-pyrrole-2,5-dione

Cat. No.: B8471718
M. Wt: 357.4 g/mol
InChI Key: IVRBCRZPVOROBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Indole-3-yl)-4-(5-methoxy-1H-indole-3-yl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C21H15N3O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-4-(5-methoxy-1H-indol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C21H15N3O3/c1-27-11-6-7-17-13(8-11)15(10-23-17)19-18(20(25)24-21(19)26)14-9-22-16-5-3-2-4-12(14)16/h2-10,22-23H,1H3,(H,24,25,26)

InChI Key

IVRBCRZPVOROBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 105 mg of indole in 20 ml of benzene were added 0.6 ml of a 3M solution of methylmagnesium bromide in diethyl ether under nitrogen. The mixture was stirred for 0.5 hour. 100 mg of 3-bromo-4-(5-methoxy-3-indolyl)-1H-pyrrole-2,5-dione were added and the mixture was heated to reflux for 5 days. After cooling the residue was partitioned between dichloromethane and 2M hydrochloric acid. The organic extracts were washed with water, dried and evaporated. The residue was purified on silica gel with 1% methanol in dichloromethane and then with 50% methanol/0.1% trifluoroacetic acid/water on Spherisorb to give 3 mg of 3-(3-indolyl)-4-(5-methoxy-3-indolyl)-1H-pyrrole-2,5-dione, m.p. 280° C.
Quantity
105 mg
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reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
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solution
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0 (± 1) mol
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0 (± 1) mol
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Name
3-bromo-4-(5-methoxy-3-indolyl)-1H-pyrrole-2,5-dione
Quantity
100 mg
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reactant
Reaction Step Three

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